![molecular formula C3H9O3P B1180892 3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 10142-99-1](/img/structure/B1180892.png)
3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of salicylic acid with formaldehyde to form methylene disalicylic acid. This intermediate is then reacted with salicylic acid and nitrosylthioester under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the compound is produced by dissolving the acid in aqueous sodium hydroxide (NaOH) and adding sodium bisulfite (NaHSO3) until the color is discharged. The tricarboxylic acid is then precipitated with hydrochloric acid (HCl) .
化学反应分析
Types of Reactions
3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
科学研究应用
3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential antiviral properties, including activity against influenza-A and HIV.
作用机制
The compound exerts its effects primarily by inhibiting protein-nucleic acid interactions. It forms stable free radicals in aqueous solutions, which prevent the binding of nucleic acids to enzymes such as ribonuclease and topoisomerase II. This inhibition is crucial in various cellular processes, including apoptosis and protein biosynthesis . Additionally, it stimulates tyrosine phosphorylation processes, affecting pathways like Jak2/STAT5, ErbB4, and MAP kinases .
相似化合物的比较
Similar Compounds
- 5,5’-Methylenedisalicylic acid
- 5,5’-Methylenebis(2-hydroxybenzoic acid)
- Aluminon (trisodium salt of aurintricarboxylic acid)
Uniqueness
What sets 3-[Bis(3-carboxy-4-hydroxyphenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid apart from similar compounds is its ability to form stable free radicals and its potent inhibitory effects on protein-nucleic acid interactions. This makes it particularly valuable in biological and medical research .
属性
CAS 编号 |
10142-99-1 |
|---|---|
分子式 |
C3H9O3P |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid](/img/structure/B1180811.png)
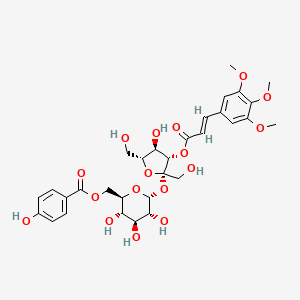
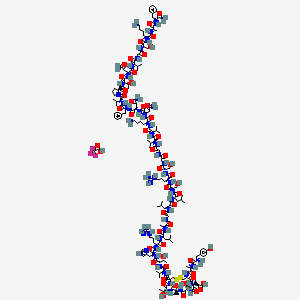
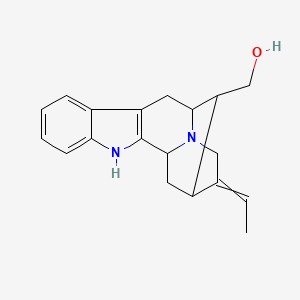
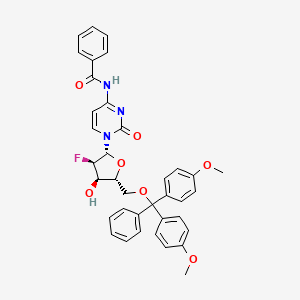
![[(4aS,5R,6S,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1180829.png)
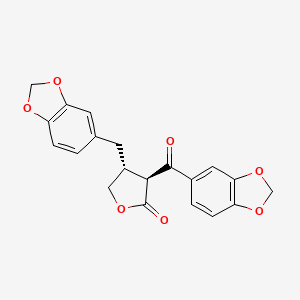
![methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride](/img/structure/B1180831.png)
